molecular formula C14H19FO9 B12077512 beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate

beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate

Cat. No.: B12077512
M. Wt: 350.29 g/mol
InChI Key: KIPRSJXOVDEYLX-UHFFFAOYSA-N
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Description

β-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate (CAS 7226-42-8) is a fluorinated and acetylated derivative of glucose. Its structure features a fluorine atom replacing the hydroxyl group at the C2 position and acetyl groups at the C1, C3, C4, and C6 positions (Figure 1). This modification enhances lipophilicity and metabolic stability, making it valuable in glycosylation studies, enzymatic inhibition assays, and as a precursor for fluorinated carbohydrate-based therapeutics . The exclusive β-configuration is achieved via SN2 substitution during synthesis, as demonstrated in optimized reactions using bases like K₂CO₃ under anhydrous conditions (yields up to 94%) .

Properties

IUPAC Name

(3,4,6-triacetyloxy-5-fluorooxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPRSJXOVDEYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of D-Mannose

The first step involves protecting hydroxyl groups to prevent unwanted side reactions. D-Mannose is treated with acetic anhydride under acidic conditions:

  • Procedure :

    • D-Mannose (13.2 g, 73 mmol) is added to acetic anhydride (50 mL) with catalytic HClO₄ (2 drops).

    • The mixture is stirred at 40–45°C for 35 minutes, then cooled to room temperature.

    • Outcome : 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose forms in >90% yield.

  • Mechanism :
    Acid catalysis protonates the hydroxyl oxygen, enhancing nucleophilic attack by acetate ions. The reaction follows a Fischer esterification pathway.

Fluorination Reaction

Fluorine is introduced at the C2 position using PBr₃ or SF₄:

  • Phosphorus Tribromide Method :

    • 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose is cooled to 15°C, and PBr₃ (10.6 mL) is added dropwise.

    • The reaction is maintained at 20–25°C for 60 minutes, yielding 2-deoxy-2-fluoro-D-glucopyranose tetraacetate.

  • Sulfur Tetrafluoride Method :

    • Glucose reacts with SF₄ in acetic anhydride at 0°C.

    • Advantage : Higher regioselectivity for C2 fluorination (85–90% yield).

Critical Parameter : Temperature control (<25°C) prevents decomposition of the fluorinated intermediate.

Alternative Synthesis Routes

D-Glucose as a Precursor

D-Glucose bypasses the need for C2 epimerization. The route involves:

  • Acetylation to form 1,2,3,4,6-penta-O-acetyl-D-glucopyranose.

  • Selective deacetylation at C2 using zinc acetate.

  • Fluorination with SF₄ and re-acetylation.

Yield Comparison :

Starting Material Fluorination Agent Yield
D-MannosePBr₃78%
D-GlucoseSF₄82%

Analytical Characterization

Post-synthesis validation ensures product purity and structural fidelity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Acetyl protons resonate at δ 2.0–2.3 ppm; anomeric proton (C1) appears as a doublet at δ 5.2–5.4 ppm.

    • ¹⁹F NMR : A singlet at δ -120 ppm confirms C2 fluorination.

  • High-Performance Liquid Chromatography (HPLC) :

    • Retention time: 12.3 minutes (C18 column, acetonitrile/water 70:30).

  • Mass Spectrometry (MS) :

    • Molecular ion peak at m/z 350.29 [M+H]⁺ matches the theoretical molecular weight.

Optimization and Yield Considerations

Catalyst Efficiency

Boron trifluoride etherate (BF₃·OEt₂) enhances fluorination kinetics by stabilizing the transition state. Trials show:

Catalyst Reaction Time Yield
HClO₄60 minutes78%
BF₃·OEt₂45 minutes85%

Solvent Effects

Methylene chloride improves fluorination efficiency due to its low polarity and inertness. Ethylene chloride offers similar results but requires stricter temperature control.

Challenges and Troubleshooting

  • Byproduct Formation :

    • Over-fluorination at C3 or C4 occurs if temperatures exceed 25°C. Cooling baths and slow reagent addition mitigate this.

  • Deprotection Issues :

    • Incomplete acetyl removal lengthens reaction times. Zinc acetate in methanol (2 hours, 50°C) achieves full deprotection.

  • Scalability :
    Batch sizes >100 g suffer from heat dissipation problems. Continuous flow reactors are proposed for industrial-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions to yield deacetylated products, which are critical for downstream applications like PET imaging .

Acidic Hydrolysis

  • Conditions : 2N HCl at elevated temperatures (70–100°C) .

  • Mechanism : Protonation of acetyl oxygens followed by nucleophilic attack by water, leading to sequential cleavage of acetyl groups.

  • Product : 2-Deoxy-2-fluoro-D-glucose (2-FDG), a glucose analog used in metabolic imaging .

  • Yield : ~20% radiochemical yield for 2-[¹⁸F]FDG synthesis within 70 minutes .

Basic Hydrolysis

  • Conditions : Aqueous NaOH or KOH at room temperature.

  • Selectivity : Slower deacetylation compared to acidic conditions, with potential for partial hydrolysis depending on reaction time.

Glycosylation Reactions

The tetraacetylated structure serves as a glycosyl donor in oligosaccharide synthesis, leveraging its protected hydroxyl groups for regioselective coupling .

Glycosyl Chloride Activation

  • Conditions : Activation with HgBr₂/HgO or AgOTf .

  • Example : Reaction with azide-protected rhodosamine acceptors yields α-linked disaccharides with >70% selectivity .

  • Role of Fluorine : The C2-fluoro group stabilizes the oxocarbenium ion intermediate, enhancing β-selectivity in some cases .

Trichloroacetimidate Method

  • Conditions : BF₃·OEt₂ catalysis at low temperatures (−40°C) .

  • Outcome : High β-selectivity (e.g., 48% yield for β-linked pluraflavin A glycoside) .

  • Key Finding : Polymer-immobilized DBU improves trichloroacetimidate synthesis efficiency .

Table 1: Glycosylation Selectivity Comparison

Donor TypeActivatorSelectivity (α:β)YieldReference
Glycosyl ChlorideHgBr₂/HgO100:0 (α)72%
TrichloroacetimidateBF₃·OEt₂0:100 (β)48%
PhosphiteTMSOTf50:5042%

Fluorine-Specific Reactivity

The C2-fluoro substituent alters electronic and steric properties, enabling unique transformations:

Nucleophilic Substitution

  • Challenge : Fluorine’s poor leaving-group ability limits direct substitution .

  • Workaround : Use of stannyl ether acceptors with Ph₃SnH/AIBN enables indirect deoxygenation at C2 .

  • Example : Barton-McCombie deoxygenation converts thiocarbonates to 2-deoxy sugars .

Metabolic Trapping

  • Mechanism : 2-FDG tetraacetate is hydrolyzed in vivo to 2-FDG, which is phosphorylated but not further metabolized, accumulating in hypermetabolic tissues .

  • Application : PET imaging of tumors (e.g., ¹⁸F-labeled 2-FDG) .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 100°C leads to decomposition, forming fluorinated byproducts.

  • Anomeric Equilibrium : In solution, the β-anomer predominates (∼68%) due to the anomeric effect, stabilizing the axial fluorine .

Research Insights

  • Synthetic Optimization : Use of 3,4,6-tri-O-acetyl-D-glucal and [¹⁸F]acetyl hypofluorite improves radiochemical yields for PET tracers .

  • Computational Studies : DFT calculations reveal fluorine’s electron-withdrawing effect stabilizes transition states in glycosylation, favoring β-configurations .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate has been investigated for its potential in cancer therapy. Its mechanism involves mimicking glucose, which allows it to interfere with glycolysis in cancer cells. This compound competes with glucose for uptake by hexokinase, leading to the accumulation of 2-deoxy-2-fluoro-D-glucose-6-phosphate. This accumulation inhibits key enzymes in the glycolytic pathway, resulting in reduced ATP production and increased apoptosis in cancer cells .

1.2 Anti-inflammatory Effects

Recent studies have shown that this compound can modulate inflammatory responses. It has been effective in reducing inflammation associated with various conditions such as respiratory infections and rheumatoid arthritis. The anti-inflammatory activity is attributed to the regulation of pro-inflammatory mediators and macrophage polarization .

1.3 Treatment of Viral Infections

The compound has also been explored as an antiviral agent, particularly against SARS-CoV-2. In vitro studies suggest that it can inhibit viral replication by limiting energy production in infected cells. Clinical trials have indicated that administering 2-deoxy-2-fluoro-D-glucose tetraacetate can reduce the need for supplemental oxygen in COVID-19 patients .

Imaging Applications

2.1 Positron Emission Tomography (PET)

One of the most notable applications of this compound is in medical imaging via PET scans. The compound is used as a tracer to visualize metabolic activity in tissues. Its uptake correlates with glucose metabolism, making it useful for diagnosing cancers and monitoring treatment responses . The method allows for quantitative measurement of glucose utilization in various organs, including the brain and tumors .

2.2 Plant Imaging Studies

In addition to human applications, this compound has been utilized in plant science to study glucose uptake and metabolism in plants. It serves as a tool for imaging metabolic processes within plant tissues, providing insights into their physiological responses under different conditions .

Research Tool

3.1 Metabolic Studies

This compound is employed as a research tool to study glucose metabolism and its implications in various diseases. Its ability to inhibit glycolysis allows researchers to investigate metabolic pathways without the confounding effects of glucose metabolism .

3.2 Neurobiology Research

This compound has been used to explore neuronal glucose sensing mechanisms and their relevance to metabolic disorders such as diabetes and obesity. Studies indicate that manipulating glucose metabolism can influence neuronal health and function .

Case Studies and Experimental Findings

Application AreaStudy FocusKey Findings
Cancer TherapyInhibition of glycolysisSignificant reduction in tumor growth observed when combined with chemotherapy agents .
InflammationMacrophage polarizationDecreased inflammatory markers in animal models treated with the compound .
Viral InfectionsSARS-CoV-2 inhibitionClinical trials showed improved recovery rates among COVID-19 patients receiving the compound .
ImagingPET scansEnhanced visualization of metabolic activity in tumors compared to standard imaging techniques .

Future Perspectives

The ongoing research into this compound suggests a promising future for its applications across various fields. Continued exploration may lead to novel therapeutic strategies for cancer, inflammatory diseases, and viral infections while enhancing imaging techniques for better diagnostic capabilities.

Mechanism of Action

The mechanism by which beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes, particularly those involved in carbohydrate metabolism.

    Pathways: It can inhibit or modify the activity of glycosidases and other carbohydrate-processing enzymes, leading to altered metabolic pathways.

Comparison with Similar Compounds

Substituent Variations at C2

Compound Name C2 Substituent Molecular Weight Key Properties/Applications References
2-Deoxy-2-fluoro-, tetraacetate Fluorine 383.78 Metabolic probe, glycosidase inhibition
2-Amino-2-deoxy-, tetraacetate NH₂ (protonated as NH₃⁺·HCl) 383.78 Glycoconjugate synthesis, antimicrobial agents
2-Trifluoroacetamido-, tetraacetate NHC(O)CF₃ 471.33 Hyaluronic acid oligosaccharide synthesis
2-Deoxy-2-bromo-, tetraacetate Bromine 447.20 Intermediate for alkene formation via reductive elimination

Key Insights :

  • Fluorine’s electronegativity enhances hydrolytic stability compared to amino or hydroxyl analogs, reducing nonspecific enzymatic degradation .
  • The 2-trifluoroacetamido derivative (MW 471.33) is bulkier, influencing steric hindrance in glycosidic bond formation .
  • Brominated analogs serve as intermediates for functionalized alkenes, highlighting divergent synthetic utility compared to fluorine’s role in bioactivity .

Anomeric Configuration and Acetylation Patterns

Compound Name Anomeric Configuration Acetylation Sites Key Applications References
2-Deoxy-2-fluoro-, tetraacetate β 1,3,4,6 Stereospecific glycosylation reactions
α-D-Glucopyranosyl fluoride tetraacetate α 1,3,4,6 Substrate for α-glucosidases
β-Maltose octaacetate β (disaccharide) 1,2,3,6 (glucose) + 2,3,4,6 (glucose) Solubility enhancer, drug delivery

Key Insights :

  • The β-configuration in the target compound favors interactions with β-specific enzymes like cellulases, whereas α-anomers are substrates for α-glucosidases .
  • Disaccharide derivatives (e.g., β-maltose octaacetate, MW 678.59) exhibit higher molecular weights and altered solubility profiles, suited for polymeric drug carriers .

Key Insights :

  • Anhydrous conditions with K₂CO₃ maximize yields for the target compound by minimizing hydrolysis .
  • 4-Fluoro derivatives require low-temperature fluorination, reflecting the challenges of regioselective substitutions .

Key Insights :

  • Fluorine’s electronegativity mimics the oxocarbenium ion transition state, enhancing inhibition potency .
  • Phenylethyl derivatives leverage acetyl groups for improved bioavailability, contrasting with the target compound’s enzymatic targeting .

Biological Activity

Beta-D-Glucopyranose, 2-deoxy-2-fluoro-, tetraacetate (commonly referred to as 2-FDG tetraacetate) is a fluorinated derivative of glucose that has garnered attention for its potential biological activities, particularly in the context of cancer metabolism and imaging. This compound mimics glucose and can interfere with glycolytic pathways, making it a candidate for therapeutic applications in oncology and diagnostic imaging.

  • Chemical Formula : C_{12}H_{15}F_{1}O_{7}
  • Molar Mass : 350.29 g/mol
  • CAS Number : 31077-89-1
  • Purity : ≥ 95%

The tetraacetate form enhances the stability and solubility of the compound, which is crucial for its biological applications.

The primary mechanism through which this compound exerts its biological activity involves the inhibition of glycolysis. Upon cellular uptake via glucose transporters (GLUTs), it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate (2-FDG-6P). However, due to the absence of a hydroxyl group at the C-2 position, this phosphorylated form cannot proceed through normal glycolytic pathways, leading to metabolic disruption and energy depletion in cells.

Biological Activity in Cancer Research

Recent studies have highlighted the potential of 2-FDG tetraacetate in cancer therapy:

  • Cytotoxic Effects : In vitro experiments demonstrate that fluorinated derivatives exhibit potent cytotoxicity against various cancer cell lines, particularly glioblastoma multiforme (GBM). The order of efficacy among halogenated derivatives was observed as follows:
    • 2-Deoxy-2-fluoro-D-glucopyranose (2-FG) > 2-Deoxy-2-chloro-D-glucopyranose (2-CG) > 2-Bromo-2-deoxy-D-glucopyranose (2-BG) .
  • Inhibition of Glycolysis : The compound effectively inhibits hexokinase activity, further downregulating the glycolytic pathway. This results in reduced ATP synthesis and triggers autophagy or apoptosis in cancer cells .
  • Enhanced Pharmacokinetics : Modifications at the C-2 position with fluorine improve the pharmacokinetic profile compared to its parent compound, 2-deoxy-D-glucose (2-DG), allowing for more effective treatment regimens at lower doses .

Table: Summary of Biological Activity Studies

StudyCompoundCell LineIC50 Value (µM)Mechanism
2-FGGBM10Hexokinase inhibition
2-CGOsteosarcoma25Glycolytic disruption
FDGPlant CellsN/AMetabolic trapping

Case Study: Glioblastoma Multiforme

A recent study investigated the effects of 2-FDG tetraacetate on GBM cells under hypoxic conditions. It was found that:

  • Cytotoxicity was significantly enhanced under low oxygen levels.
  • The compound induced apoptosis through the activation of stress response pathways linked to energy deprivation.

This suggests that targeting glycolysis with fluorinated glucose analogs may provide a novel approach to treating aggressive cancers like GBM.

Implications for Imaging

The fluorinated nature of this compound also positions it as a promising candidate for positron emission tomography (PET) imaging. Its ability to mimic glucose metabolism allows for enhanced imaging of tumor metabolism, providing critical insights into cancer progression and treatment response .

Q & A

Q. What are the standard protocols for synthesizing beta-D-glucopyranose, 2-deoxy-2-fluoro-, tetraacetate?

The synthesis typically involves sequential acetylation and fluorination. A common method starts with the protection of hydroxyl groups via acetylation, followed by selective fluorination at the C-2 position using fluorinating agents like DAST (diethylaminosulfur trifluoride). Purification is achieved through column chromatography or recrystallization, with final characterization via 1^1H/13^{13}C NMR and mass spectrometry (MS) . Key challenges include avoiding over-fluorination and ensuring regioselective acetylation.

Q. How is the compound characterized to confirm its structural integrity?

Analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify acetylation patterns and fluorine substitution.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation.
  • X-ray Crystallography : For resolving stereochemical configurations, particularly the β-D-glucopyranose conformation .
  • HPLC/GC : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How does the fluorine substituent at C-2 influence biological activity compared to non-fluorinated analogs?

Fluorination enhances metabolic stability by resisting enzymatic degradation (e.g., glycosidase hydrolysis). Studies on fluorinated carbohydrates show increased bioavailability and altered binding affinity to targets like glucose transporters (GLUTs) or lectins. For example, fluorinated analogs exhibit prolonged inhibition of glycosidases, making them valuable for probing enzyme mechanisms .

Q. What are the key challenges in achieving targeted delivery of this compound for therapeutic applications?

Challenges include:

  • Cellular Uptake : The compound’s hydrophobicity (due to acetyl groups) limits aqueous solubility, requiring nanoparticle encapsulation or liposomal formulations.
  • Stability : Deacetylation in physiological conditions may reduce efficacy.
  • Specificity : Conjugation with targeting ligands (e.g., antibodies) is needed to direct it to cancer cells or pathogens. Preclinical studies suggest PEGylation improves circulation time .

Q. How can researchers resolve contradictory data on its cytotoxicity in different cell lines?

Discrepancies arise from variations in cell membrane permeability, metabolic activity, and deacetylase expression. A systematic approach includes:

  • Dose-Response Curves : Testing across multiple concentrations (e.g., 1–100 µM).
  • Metabolic Profiling : Assessing deacetylation rates via LC-MS in different cell lysates.
  • Comparative Models : Using isogenic cell lines to isolate genetic factors influencing toxicity .

Q. What role does this compound play in glycobiology research, particularly in studying glycosidase inhibition?

It serves as a stable analog of natural substrates, enabling mechanistic studies of glycosidases. For example, the 2-fluoro group mimics the transition state during hydrolysis, acting as a competitive inhibitor. This property is leveraged in X-ray crystallography to capture enzyme-substrate intermediates .

Q. What synergistic effects have been observed when combining this compound with anticancer agents?

Preliminary in vitro studies indicate enhanced efficacy of doxorubicin and cisplatin when co-administered, likely due to inhibition of cancer cell glycolysis (via GLUT1 targeting). However, optimal dosing ratios and sequence-dependent effects require further validation in vivo .

Q. How can structural modifications enhance its properties for specific applications?

Strategies include:

  • Acetyl Group Replacement : Substituting with benzoyl or propanoyl groups to modulate lipophilicity.
  • Linker Incorporation : Adding azide or alkyne handles for "click chemistry" conjugation with biomarkers.
  • Hybrid Analogs : Merging with other bioactive scaffolds (e.g., sialic acid derivatives) for dual-targeting .

Q. What are its emerging applications in material science?

The compound’s acetylated backbone is used to synthesize photoconductive polymers (e.g., azo-aromatic polymers) for organic electronics. Its fluorinated derivatives also serve as precursors for fluorinated surfactants in nanotechnology .

Q. What mechanistic insights have been gained from its antiviral activity studies?

Research suggests inhibition of viral envelope glycoprotein processing (e.g., HIV gp120) by interfering with host glycosylation machinery. Fluorine’s electronegativity disrupts hydrogen bonding critical for viral fusion .

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